molecular formula C20H22F2N2O5S2 B2400741 3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide CAS No. 690249-37-7

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide

Cat. No.: B2400741
CAS No.: 690249-37-7
M. Wt: 472.52
InChI Key: HQPDYALFYQIYPJ-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with azepan-1-ylsulfonyl and difluoromethylsulfonyl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoic acid derivative with an amine under dehydrating conditions.

    Introduction of the Azepan-1-ylsulfonyl Group: The azepan-1-ylsulfonyl group can be introduced via sulfonylation of the benzamide core using azepane and a sulfonyl chloride reagent.

    Introduction of the Difluoromethylsulfonyl Group: The difluoromethylsulfonyl group can be introduced by reacting the intermediate with a difluoromethylsulfonyl chloride reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity or inhibiting their function.

    Interfering with Cellular Processes: Affecting processes such as cell division, signal transduction, or metabolic pathways.

    Inducing Chemical Modifications: Causing oxidative stress, DNA damage, or protein modifications.

Comparison with Similar Compounds

Similar Compounds

  • **3-(azepan-1-ylsulfonyl)phenyl]-morpholin-4-ylmethanone
  • **1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone

Uniqueness

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide is unique due to the presence of both azepan-1-ylsulfonyl and difluoromethylsulfonyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[4-(difluoromethylsulfonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O5S2/c21-20(22)30(26,27)17-10-8-16(9-11-17)23-19(25)15-6-5-7-18(14-15)31(28,29)24-12-3-1-2-4-13-24/h5-11,14,20H,1-4,12-13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPDYALFYQIYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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